![molecular formula C13H25ClN2O3 B7643064 2-Amino-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)hexan-1-one;hydrochloride](/img/structure/B7643064.png)
2-Amino-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)hexan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)hexan-1-one;hydrochloride, also known as Tandospirone, is a chemical compound that belongs to the class of azapirones. It is a selective serotonin receptor agonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
2-Amino-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)hexan-1-one;hydrochloride acts as a selective agonist of the 5-HT1A receptor, a subtype of serotonin receptor. Activation of the 5-HT1A receptor has been shown to produce anxiolytic, antidepressant, and anti-aggressive effects. This compound also has partial agonist activity at the dopamine D2 receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
This compound has been shown to increase the release of serotonin and dopamine in the prefrontal cortex, which is involved in the regulation of mood and behavior. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. This compound has been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
実験室実験の利点と制限
2-Amino-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)hexan-1-one;hydrochloride has several advantages for lab experiments. It has a high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. This compound is also well-tolerated and has a low potential for abuse and dependence. However, it has some limitations, such as its poor solubility in water and its relatively short half-life.
将来の方向性
2-Amino-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)hexan-1-one;hydrochloride has several potential future directions for research. One direction is the investigation of its potential use in the treatment of other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is the development of new formulations that improve its solubility and bioavailability. This compound could also be used as a tool for studying the role of the 5-HT1A receptor in the regulation of mood, cognition, and behavior. Finally, this compound could be used in combination with other drugs to enhance their therapeutic effects and reduce their side effects.
Conclusion
In conclusion, this compound is a selective serotonin receptor agonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the activation of the 5-HT1A receptor, which produces anxiolytic, antidepressant, and anti-aggressive effects. This compound has several advantages for lab experiments, such as its high affinity and selectivity for the 5-HT1A receptor, but also has some limitations, such as its poor solubility in water. This compound has several potential future directions for research, including the investigation of its potential use in the treatment of other neurological and psychiatric disorders and the development of new formulations that improve its solubility and bioavailability.
合成法
The synthesis of 2-Amino-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)hexan-1-one;hydrochloride involves the reaction of 1,4-dioxa-9-azaspiro[4.5]decan-9-one with 2-aminohexan-1-ol, followed by the addition of hydrochloric acid. The resulting compound is then purified by recrystallization to obtain this compound hydrochloride. The synthesis method has been described in detail in several research articles.
科学的研究の応用
2-Amino-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)hexan-1-one;hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have anxiolytic, antidepressant, and anti-aggressive effects in animal models. In clinical trials, it has been shown to be effective in the treatment of generalized anxiety disorder, panic disorder, and depression. This compound has also been investigated for its potential use in the treatment of cognitive impairment associated with Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
2-amino-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)hexan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-2-3-5-11(14)12(16)15-7-4-6-13(10-15)17-8-9-18-13;/h11H,2-10,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWNESADIBKVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N1CCCC2(C1)OCCO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7642982.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N,2,5-trimethylfuran-3-sulfonamide;hydrochloride](/img/structure/B7642983.png)
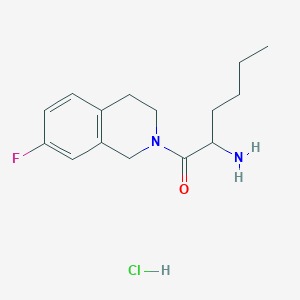
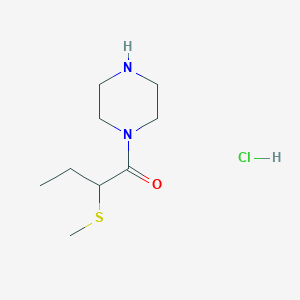
![N-[1-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643004.png)

![4,4-Dimethyl-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]pentan-1-ol](/img/structure/B7643016.png)
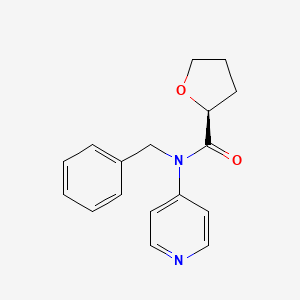
![N-[[2-(dimethylamino)-4-methylphenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643027.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643032.png)
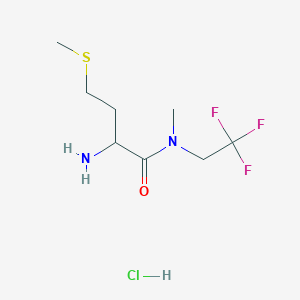
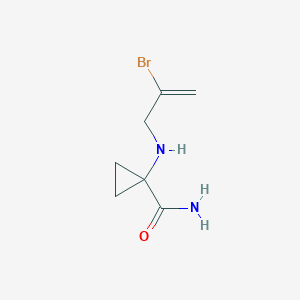
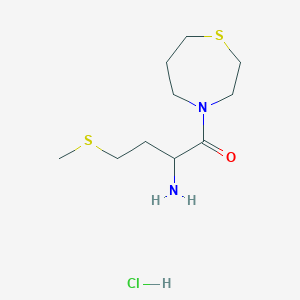
![2-Amino-1-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7643079.png)